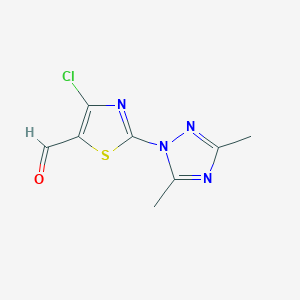
4-Chloro-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both a thiazole and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 4-chloro-1,3-thiazole-5-carbaldehyde with dimethyl-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 4-Chloro-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-methanol.
Substitution: 4-Amino-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-carbaldehyde.
Applications De Recherche Scientifique
4-Chloro-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymatic processes. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpyrimidine
- 4-Chloro-2-methyl-1,3-thiazole-5-carbaldehyde
Uniqueness
4-Chloro-2-(dimethyl-1H-1,2,4-triazol-1-YL)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both a thiazole and a triazole ring in its structure. This dual-ring system imparts specific chemical and biological properties that are not found in compounds with only one of these rings. The combination of these rings can enhance the compound’s stability, reactivity, and potential biological activity.
Propriétés
Formule moléculaire |
C8H7ClN4OS |
|---|---|
Poids moléculaire |
242.69 g/mol |
Nom IUPAC |
4-chloro-2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H7ClN4OS/c1-4-10-5(2)13(12-4)8-11-7(9)6(3-14)15-8/h3H,1-2H3 |
Clé InChI |
NJFPOTHZSIHVGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=N1)C)C2=NC(=C(S2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Phenylpropyl)amino]propan-1-ol](/img/structure/B13240068.png)
![N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine](/img/structure/B13240070.png)

![tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate](/img/structure/B13240089.png)
![2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13240100.png)
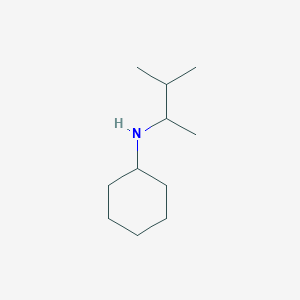
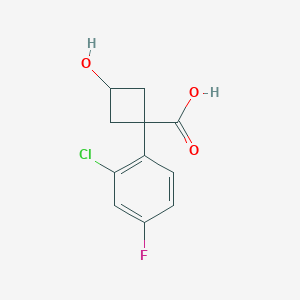
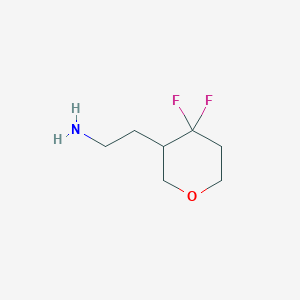
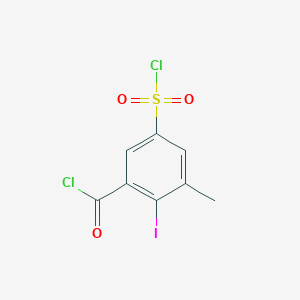
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B13240132.png)
![{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13240134.png)
![N-[(4-bromothiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13240142.png)


